N-(pyrazin-2-ylmethyl)benzamide
Overview
Description
N-(pyrazin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol . It is characterized by the presence of a benzamide group attached to a pyrazine ring via a methylene bridge. This compound is primarily used in research and development, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazin-2-ylmethyl)benzamide typically involves the reaction of pyrazine-2-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(pyrazin-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but docking studies suggest strong binding interactions with key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-(5-chloropyrazin-2-yl)benzamide: Exhibits enhanced activity against Mycobacterium tuberculosis.
Uniqueness
N-(pyrazin-2-ylmethyl)benzamide stands out due to its unique structural features, which confer specific biological activities. Its methylene bridge connecting the pyrazine and benzamide groups allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-(pyrazin-2-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-4-2-1-3-5-10)15-9-11-8-13-6-7-14-11/h1-8H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLDAXZNJUYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306929 | |
Record name | NSC182866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55316-25-1 | |
Record name | NSC182866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC182866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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